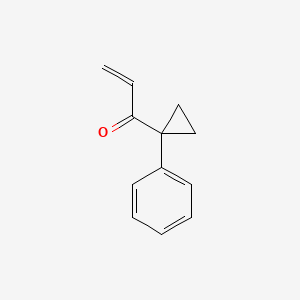

1-(1-Phenylcyclopropyl)prop-2-en-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12O |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

1-(1-phenylcyclopropyl)prop-2-en-1-one |

InChI |

InChI=1S/C12H12O/c1-2-11(13)12(8-9-12)10-6-4-3-5-7-10/h2-7H,1,8-9H2 |

InChI Key |

PNRJXDLOKASIAD-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)C1(CC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Contextualization Within Alpha,beta Unsaturated Ketone Chemistry

1-(1-Phenylcyclopropyl)prop-2-en-1-one belongs to the class of organic compounds known as alpha,beta-unsaturated ketones, often referred to as enones. fiveable.mewikipedia.org This classification is defined by the presence of a C=C double bond (alkene) conjugated with a C=O double bond (ketone). wikipedia.orgfiveable.me This conjugation is not merely a structural feature but is the primary determinant of the molecule's characteristic reactivity. fiveable.me

The delocalization of π-electrons across the O=C–C=C system creates a molecule with multiple electrophilic sites. fiveable.mewikipedia.org While the carbonyl carbon retains its electrophilic character, the conjugation extends this electron deficiency to the β-carbon. fiveable.me This electronic arrangement makes alpha,beta-unsaturated ketones susceptible to two main modes of nucleophilic attack:

1,2-Addition (Direct Addition): Nucleophiles can attack the carbonyl carbon directly.

1,4-Addition (Conjugate Addition): Nucleophiles can attack the β-carbon, a mode of reactivity often called vinylogous. wikipedia.org

Generally, strong, "hard" nucleophiles favor 1,2-addition, while weaker, "soft" nucleophiles tend to undergo 1,4-addition. pressbooks.pub The presence of the bulky 1-phenylcyclopropyl group at the carbonyl carbon in this compound likely introduces significant steric hindrance, which could influence the regioselectivity of nucleophilic attack, potentially favoring the 1,4-addition pathway.

The extended conjugation in enones also impacts their spectroscopic properties, leading to characteristic absorption bands in UV-Vis spectroscopy. fiveable.me Furthermore, this structural motif is a common product of aldol (B89426) condensation reactions followed by dehydration. fiveable.mewikipedia.org

Significance of Cyclopropyl Ketone and Phenyl Substituents in Organic Synthesis

The unique properties of 1-(1-Phenylcyclopropyl)prop-2-en-1-one are derived not just from its enone backbone but also from the specific substituents attached to it: the cyclopropyl (B3062369) ketone and the phenyl group.

The Cyclopropyl Ketone Moiety

The cyclopropane (B1198618) ring, with its inherent strain energy, imparts unique reactivity to the adjacent ketone. Cyclopropyl ketones are valuable building blocks in organic synthesis because the three-membered ring can undergo a variety of transformations, most notably ring-opening reactions. rsc.org This reactivity is driven by the release of ring strain.

Aryl cyclopropyl ketones, in particular, have been shown to undergo cyclization to form 1-tetralones under acidic conditions. rsc.org They are also versatile substrates in formal [3+2] cycloaddition reactions to construct five-membered rings, a transformation that can be promoted by various catalytic systems, including nickel, samarium iodide (SmI₂), and visible light photocatalysis. acs.orgnih.govnih.gov In these reactions, the cyclopropane acts as a three-carbon building block. nih.gov

The Phenyl Substituent

The phenyl group attached to the cyclopropane ring at the C1 position significantly influences the molecule's electronic properties and reactivity. The aromatic ring can engage in conjugation, which can stabilize reactive intermediates. For instance, in SmI₂-catalyzed couplings of phenyl cyclopropyl ketones, the phenyl group enhances reactivity by stabilizing the intermediate ketyl radical through conjugation. acs.org

However, the steric bulk of the phenyl group can also play a crucial role. In some reactions, such as hydrogen borrowing catalysis, ortho-substituents on a phenyl ketone can be used to direct α-alkylation to the less hindered side of the carbonyl group. acs.org In the case of this compound, the phenyl group's steric and electronic effects are intertwined, modulating the reactivity of both the cyclopropane ring and the enone system.

| Structural Moiety | Key Feature | Influence on Reactivity | Example Reaction Types |

|---|---|---|---|

| α,β-Unsaturated Ketone | Conjugated π-system | Provides two electrophilic sites (carbonyl C and β-carbon) | 1,4-Conjugate Addition (Michael Addition), 1,2-Direct Addition |

| Cyclopropyl Ketone | Ring Strain | Acts as a latent 1,3-dipole; undergoes ring-opening | [3+2] Cycloadditions, Acid-catalyzed Cyclizations |

| Phenyl Substituent | Aromatic π-system & Steric Bulk | Stabilizes radical intermediates via conjugation; directs reactivity sterically | Photocatalytic reactions, Directed Alkylations |

Overview of Research Trajectories for Similar Molecular Scaffolds

Research into molecules structurally related to 1-(1-Phenylcyclopropyl)prop-2-en-1-one, such as vinyl cyclopropanes and other donor-acceptor cyclopropanes, reveals several key research directions.

Vinyl cyclopropanes (VCPs) are highly valued synthetic intermediates. nih.gov The strain of the cyclopropane (B1198618) ring, combined with the reactivity of the vinyl group, allows for a diverse range of transformations, including ring-expansions to form five- to nine-membered carbo- and heterocyclic systems. nih.govrsc.org These reactions often proceed through the generation of electrophilic π-allyl intermediates or 1,3/1,5-dipoles, providing atom-economical routes to complex molecular architectures. rsc.org

Donor-acceptor (D-A) cyclopropanes, which feature an electron-donating group and an electron-withdrawing group on the ring, are another closely related class of compounds. nih.gov The push-pull nature of the substituents polarizes the cyclopropane bonds, making them susceptible to ring-opening reactions. nih.gov These scaffolds are widely used as synthetic equivalents of 1,3-dipoles in cycloaddition reactions and can be isomerized into valuable alkene products. nih.gov The 1-phenylcyclopropyl group can be considered a donor group, while the acryloyl fragment is an acceptor, placing this compound within this reactive paradigm.

Recent research has focused on developing catalytic, and often enantioselective, methods for these transformations. For example, biocatalysis using engineered proteins has been employed for the highly stereoselective synthesis of chiral cyclopropyl (B3062369) ketones. nih.gov Similarly, enantioselective photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones have been developed to create complex, densely substituted cyclopentanes. nih.gov

Historical Development of Synthetic Access to Cyclopropyl Containing Ketones

Retrosynthetic Analysis of the 1-(1-Phenylcyclopropyl)prop-2-en-1-one Framework

A retrosynthetic analysis of this compound reveals two primary disconnection points, leading to logical and synthetically feasible forward reactions. The α,β-unsaturated ketone functionality is a key structural feature that guides the retrosynthetic strategy.

The first logical disconnection breaks the carbon-carbon double bond of the enone system. This suggests an olefination reaction, such as the Horner-Wadsworth-Emmons or Wittig reaction, as the final step in the synthesis. This approach requires the precursor molecule, cyclopropyl phenyl ketone, which would react with a suitable one-carbon Wittig or Horner-Wadsworth-Emmons reagent to form the desired α,β-unsaturated system.

A second retrosynthetic approach involves the disconnection of the bond between the cyclopropyl ring and the carbonyl carbon. This disconnection points towards a Friedel-Crafts acylation or a related electrophilic acylation reaction. In this scenario, phenylcyclopropane would serve as the aromatic substrate, which would be acylated with an appropriate three-carbon electrophile, such as acryloyl chloride, in the presence of a Lewis acid catalyst.

These two distinct retrosynthetic pathways form the basis for the primary synthetic methodologies discussed in the following sections.

Preparation via Acylation of Cyclopropyl Phenyl Precursors

The introduction of the prop-2-en-1-one moiety onto a 1-phenylcyclopropane scaffold is a direct and viable synthetic strategy. This can be achieved through electrophilic acylation reactions, with Friedel-Crafts acylation being a prominent example.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation of phenylcyclopropane with acryloyl chloride in the presence of a Lewis acid, such as aluminum chloride (AlCl₃), presents a direct route to this compound. The cyclopropyl group is known to activate the phenyl ring towards electrophilic substitution, primarily directing the incoming acyl group to the para position due to steric hindrance at the ortho positions.

However, a potential complication in the Friedel-Crafts acylation with α,β-unsaturated acyl chlorides is the possibility of a tandem Friedel-Crafts acylation and alkylation reaction. Research has shown that the reaction of acryloyl chloride with benzene (B151609) can lead to the formation of dihydrochalcones as the major product, resulting from the initial acylation followed by a subsequent intramolecular or intermolecular alkylation. The reaction conditions, such as the concentration of the acyl chloride and the reaction temperature, play a crucial role in determining the product distribution. Diluting the acryloyl chloride and adding it dropwise to the reaction mixture can favor the desired acylation product over the tandem reaction product.

Below is a table summarizing the results of a study on the tandem Friedel-Crafts acylation and alkylation of acryloyl chloride with benzene, which provides insights into the reaction conditions that could be adapted for phenylcyclopropane.

| Entry | Lewis Acid (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield of Dihydrochalcone (%) | Yield of 1-Indanone (%) |

| 1 | AlCl₃ (1.5) | Benzene | rt | 3.5 | 45 | 32 |

| 2 | AlCl₃ (1.5) | Benzene | reflux | 3.5 | 81 | 10 |

| 3 | FeCl₃ (1.5) | Benzene | reflux | 5 | 25 | 15 |

| 4 | TiCl₄ (1.5) | Benzene | reflux | 5 | 15 | 12 |

This data is illustrative of the reaction between acryloyl chloride and benzene and suggests that similar conditions could be optimized for phenylcyclopropane.

Alternative Electrophilic Acylation Strategies

Beyond the traditional Friedel-Crafts reaction, other electrophilic acylation methods can be envisioned for the synthesis of this compound. One such approach could involve the use of acylation agents generated in situ from acrylic acid and a coupling agent, which might offer milder reaction conditions and potentially avoid the complexities of using acryloyl chloride.

Furthermore, modern catalytic methods, such as those employing photoredox catalysis in combination with N-heterocyclic carbenes, have emerged for the acylation of C(sp³)–H bonds. While these methods have been demonstrated for the introduction of various acyl groups, their application to the specific synthesis of this compound would require further investigation and adaptation.

Synthesis through Horner-Wadsworth-Emmons or Wittig Olefination

An alternative and often more controlled route to this compound involves the olefination of a precursor ketone, namely cyclopropyl phenyl ketone. Both the Horner-Wadsworth-Emmons (HWE) and the Wittig reaction are powerful tools for the formation of carbon-carbon double bonds.

The synthesis of the required precursor, cyclopropyl phenyl ketone, is well-established and can be achieved through methods such as the Friedel-Crafts acylation of benzene with cyclopropanecarbonyl chloride or via the oxidation of 1-phenylcyclopropylmethanol.

Phosphonate (B1237965) and Phosphorane Reagent Design for Dienone Formation

For the Horner-Wadsworth-Emmons reaction, a phosphonate reagent is required. To introduce the vinyl group, a suitable reagent would be diethyl (formylmethyl)phosphonate or a related phosphonate ylide that can react with the ketone to form the α,β-unsaturated system. The phosphonate carbanions are generally more nucleophilic than their Wittig counterparts and often lead to cleaner reactions with fewer side products. The water-soluble nature of the phosphate (B84403) byproduct also simplifies purification.

In the case of the Wittig reaction, a phosphorane reagent is utilized. The appropriate reagent for this transformation would be methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), which can be generated by treating methyltriphenylphosphonium (B96628) bromide with a strong base. The Wittig reaction is a classic method for alkene synthesis, and its application to cyclopropyl phenyl ketone would be a straightforward approach to the target molecule.

Optimization of Stereoselectivity in Olefination Reactions

A key consideration in both the Horner-Wadsworth-Emmons and Wittig reactions is the stereoselectivity of the newly formed double bond. For the synthesis of this compound, the desired product is the (E)-isomer, as the (Z)-isomer would be sterically hindered.

The Horner-Wadsworth-Emmons reaction, particularly with stabilized phosphonate ylides, generally favors the formation of the (E)-alkene. This preference is attributed to the thermodynamic control of the reaction pathway, where the transition state leading to the (E)-product is lower in energy. The use of phosphonates with electron-withdrawing groups can further enhance this selectivity.

The stereochemical outcome of the Wittig reaction is more dependent on the nature of the ylide. Stabilized ylides, which would be the case for a reagent designed to form an enone, typically yield predominantly the (E)-alkene. In contrast, non-stabilized ylides often lead to the (Z)-alkene. Therefore, by choosing the appropriate ylide, the stereoselectivity of the Wittig reaction can be controlled to favor the desired (E)-isomer of this compound. For instance, using a stabilized ylide such as (triphenylphosphoranylidene)acetaldehyde (B13936) would be expected to provide the (E)-enone.

Synthetic Routes to this compound: A Focused Examination

The synthesis of this compound, a compound featuring a unique combination of a phenylcyclopropyl moiety and an α,β-unsaturated ketone, requires strategic approaches to assemble this sterically demanding and electronically distinct structure. Research into the synthesis of this specific molecule and its analogs has explored a variety of modern synthetic methodologies, including cross-coupling reactions, organometallic approaches, and advanced rearrangement and domino reaction sequences. This article delves into the key synthetic strategies for constructing the this compound skeleton, with a focus on the formation of the crucial carbon-carbon bonds that define its architecture.

Computational and Theoretical Investigations of 1 1 Phenylcyclopropyl Prop 2 En 1 One

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are pivotal in understanding the electronic characteristics of a molecule. For 1-(1-phenylcyclopropyl)prop-2-en-1-one, methods like Density Functional Theory (DFT) are employed to elucidate its electronic structure, reactivity, and intramolecular interactions. These theoretical calculations provide insights that complement experimental findings.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the phenyl ring and the prop-2-en-1-one moiety, which can act as electron donors in chemical reactions. Conversely, the LUMO is situated over the electron-deficient regions, indicating the likely sites for nucleophilic attack. The specific energy values for the HOMO, LUMO, and the energy gap would be determined through computational software.

Table 1: Frontier Molecular Orbital (FMO) Properties of this compound (Hypothetical Data)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.1 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. These interactions stabilize the molecule, and their stabilization energies (E(2)) can be calculated.

In this compound, significant interactions would be expected between the π-orbitals of the phenyl ring and the enone system, as well as interactions involving the cyclopropyl (B3062369) ring. The analysis can reveal the delocalization of electron density and the nature of the conjugation within the molecule.

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Hypothetical Data)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| π(Cphenyl-Cphenyl) | π*(C=Cenone) | 15.2 |

| π(C=Cenone) | π*(C=O) | 25.8 |

Electron Density Distribution

The electron density distribution, often visualized through Molecular Electrostatic Potential (MEP) maps, highlights the electron-rich and electron-poor regions of a molecule. In an MEP map, red areas indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue areas signify positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would likely show a region of high electron density around the carbonyl oxygen atom, making it a prime site for electrophilic interaction. The hydrogen atoms of the phenyl and vinyl groups would exhibit a positive potential.

Conformational Analysis using Computational Methods

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape or conformation. Computational methods are essential for exploring the conformational landscape of flexible molecules like this compound.

Potential Energy Surface Scans

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule by systematically changing specific dihedral angles and calculating the corresponding energy. This allows for the identification of stable conformers (energy minima) and transition states (saddle points) that separate them. For this compound, key dihedral angles to scan would include the bond connecting the phenyl ring to the cyclopropyl group and the bond between the cyclopropyl group and the carbonyl carbon.

Global and Local Minima Identification

From the PES scan, various low-energy conformations, known as local minima, can be identified. Further geometry optimization of these structures leads to the determination of the most stable conformation, the global minimum, which corresponds to the lowest point on the potential energy surface. The relative energies of the different conformers determine their population at a given temperature. Studies on similar cyclopropyl ketones have shown that the s-cis and s-trans conformers, referring to the orientation of the carbonyl group relative to the cyclopropane (B1198618) ring, are often the most significant. nih.govuwlax.edu

Table 3: Relative Energies of Conformational Minima for this compound (Hypothetical Data)

| Conformer | Dihedral Angle (°C-Cphenyl-C-C=O) | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum (s-cis like) | ~180 | 0.00 |

| Local Minimum (s-trans like) | ~0 | 2.5 |

Reaction Pathway and Transition State Computations

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of chemical reactions. These calculations allow for the identification of intermediates, transition states, and the elucidation of detailed reaction mechanisms.

For molecules containing a cyclopropyl ketone moiety, a key area of computational investigation is the mechanism of ring-opening reactions. The inherent strain of the three-membered ring makes it susceptible to cleavage under various conditions. Computational studies on analogous phenyl cyclopropyl ketones reveal potential reaction pathways.

One significant transformation is the C–C bond activation and ring-opening. For instance, in reactions catalyzed by transition metals like nickel, a proposed mechanism involves the activation of the C–C bond by a reduced metal species, such as (tpy•–)NiI, which proceeds through a concerted, asynchronous ring-opening transition state. nih.govchemrxiv.org This leads to the formation of a homoallyl nickel(II) intermediate, which can then be intercepted by other reagents. chemrxiv.org

A primary goal of reaction pathway computation is to determine the activation energy (energy barrier) for each step, which governs the reaction rate. By calculating the Gibbs free energy of reactants, transition states, and products, the feasibility and kinetics of a proposed mechanism can be assessed.

These computational predictions are vital for designing new reactions and optimizing conditions, as even a seemingly small change in a substituent can alter the energy landscape and favor a different reaction pathway. acs.org

| Reaction Type | Catalyst/Reagent | Rate-Determining Step | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Intermolecular Coupling | SmI₂ | Radical-Trapping (TS II) | 24.6 |

| Alkene Cyclopropanation | [Fe(Por)(OCH₃)] | Carbene reaction with alkene | 21.5 |

Spectroscopic Property Prediction

Computational chemistry is also a powerful tool for predicting the spectroscopic properties of molecules, which is invaluable for structure elucidation and the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. The prediction of ¹H and ¹³C chemical shifts can be achieved with a high degree of accuracy using quantum mechanical methods. The Gauge-Including Atomic Orbital (GIAO) method, typically employed with DFT functionals like B3LYP, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. psu.edunih.govconicet.gov.ar

For this compound, the chemical shifts are influenced by the electronic environment of each nucleus. The phenyl group, the strained cyclopropyl ring, and the α,β-unsaturated ketone system all contribute unique electronic effects. DFT calculations can model these effects to predict the chemical shift for each carbon and hydrogen atom. mdpi.comacs.org The accuracy of these predictions can be high enough to distinguish between different isomers or conformers of a molecule. comporgchem.com

| Carbon Atom | Predicted Chemical Shift (ppm) | Hybridization |

|---|---|---|

| Carbonyl (C=O) | 198.5 | sp² |

| Vinyl (α-C) | 129.0 | sp² |

| Vinyl (β-C) | 135.2 | sp² |

| Phenyl (ipso-C) | 140.1 | sp² |

| Phenyl (ortho-C) | 128.8 | sp² |

| Phenyl (meta-C) | 128.4 | sp² |

| Phenyl (para-C) | 127.9 | sp² |

| Cyclopropyl (quaternary-C) | 25.5 | sp³ |

| Cyclopropyl (CH₂) | 18.3 | sp³ |

For this compound, key vibrational modes include the C=O stretch of the ketone, the C=C stretch of the alkene, C-H stretches of the aromatic and vinyl groups, and various modes associated with the cyclopropyl ring. The conjugation in the α,β-unsaturated ketone system is known to lower the C=O stretching frequency compared to a saturated ketone. While harmonic calculations provide a good starting point, more accurate results can be obtained from anharmonic calculations, which use methods like second-order vibrational perturbation theory (VPT2) to account for the anharmonicity of the potential energy surface. nih.govacs.orgresearchgate.net

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Harmonic DFT) | Expected IR/Raman Activity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium (IR), Strong (Raman) |

| Vinyl C-H Stretch | 3080 - 3020 | Medium (IR), Medium (Raman) |

| Carbonyl (C=O) Stretch | ~1680 | Strong (IR), Medium (Raman) |

| Alkene (C=C) Stretch | ~1625 | Medium (IR), Strong (Raman) |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong (IR & Raman) |

| Cyclopropyl Ring Modes | 1250 - 850 | Variable |

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics is ideal for studying the electronic structure and reactivity of single molecules, molecular dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules and their interactions with their environment over time. bioinformaticsreview.com MD simulations use classical mechanics (force fields) to model the movements of atoms in a system containing many molecules, such as the solute in a solvent. rsc.orgresearchgate.net

For this compound, MD simulations can provide insights into its conformational flexibility, solvation structure, and interactions with other molecules. By simulating the compound in a solvent box (e.g., water or an organic solvent), one can study how solvent molecules arrange around the solute and calculate key thermodynamic properties like the free energy of solvation. aip.org

Furthermore, MD simulations are crucial for understanding how a molecule like this might interact with a biological target, such as a protein's active site. nih.gov By placing the molecule in a simulated biological environment, researchers can observe its binding mode, residence time, and the specific intermolecular interactions (e.g., hydrogen bonds, van der Waals forces, π-π stacking) that stabilize the complex. ucsb.edu The calculation of interaction energies and binding free energies from MD trajectories is a common technique in computer-aided drug design to assess the potential of a small molecule to act as an inhibitor or ligand. nih.gov

Applications of 1 1 Phenylcyclopropyl Prop 2 En 1 One in Complex Molecule Synthesis

A Building Block for Intricate Polycyclic Systems

The inherent reactivity of 1-(1-phenylcyclopropyl)prop-2-en-1-one makes it an excellent precursor for the assembly of complex polycyclic frameworks, which are prevalent in numerous biologically active molecules. Its utility in constructing both fused and spirocyclic systems highlights its significance in modern synthetic strategies.

Constructing Fused Ring Systems

The construction of fused ring systems is a cornerstone of complex molecule synthesis. While specific examples detailing the direct use of this compound in the synthesis of fused rings are not extensively documented in readily available literature, the reactivity of similar vinyl ketones suggests potential pathways. Cycloaddition reactions, such as the Diels-Alder reaction, represent a plausible strategy where the enone moiety of this compound could react with a suitable diene to furnish a six-membered ring fused to the cyclopropane (B1198618). The phenyl substituent would further influence the stereochemical outcome of such transformations.

Furthermore, annulation strategies involving Michael addition followed by an intramolecular aldol (B89426) condensation could provide access to fused bicyclic systems. The cyclopropyl (B3062369) group in these structures can subsequently undergo ring-opening reactions under specific conditions, offering a pathway to even more complex polycyclic frameworks. The development of such methodologies would significantly expand the synthetic utility of this versatile building block.

Forging Spirocyclic Compounds

Spirocyclic compounds, characterized by two rings sharing a single atom, are of increasing interest in drug discovery due to their unique three-dimensional structures. The synthesis of spirocycles often presents a considerable challenge. The use of this compound as a precursor for spirocyclic compounds is an area of active investigation. One potential approach involves a Michael addition of a nucleophile to the enone, followed by an intramolecular cyclization that incorporates the carbon atom of the attacking nucleophile into a new ring spiro-fused to the cyclopropane.

Another conceptual strategy could involve the cyclopropanation of a pre-formed cyclic system with a reagent derived from this compound. The inherent strain of the cyclopropyl ring in the starting material can be harnessed to drive the formation of the spirocyclic junction. The development of enantioselective methods for the synthesis of such spirocompounds is a particularly important goal.

A Precursor to Diverse Heterocyclic Compounds

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The electrophilic nature of the α,β-unsaturated ketone in this compound makes it a suitable precursor for the synthesis of a variety of heterocyclic systems through reactions with appropriate dinucleophiles.

Synthesizing Pyrrole and Furan Derivatives

The synthesis of five-membered heterocycles such as pyrroles and furans can be envisioned starting from this compound. For instance, the Paal-Knorr synthesis, a classical method for constructing these heterocycles, involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine for pyrroles, or a dehydrating agent for furans. While this compound is not a 1,4-dicarbonyl compound itself, it can be converted into a suitable precursor. For example, a Michael addition of an enolate to the enone, followed by further functional group manipulations, could generate the required 1,4-dicarbonyl intermediate.

Alternative strategies could involve multi-step sequences where the enone functionality is first transformed, for example, through epoxidation or dihydroxylation, to introduce the necessary heteroatoms or their precursors for subsequent cyclization to form the pyrrole or furan ring.

Crafting Pyridine and Pyrimidine Derivatives

Six-membered heterocyclic systems like pyridines and pyrimidines are ubiquitous in pharmaceuticals. The synthesis of these derivatives can be achieved by reacting α,β-unsaturated ketones with compounds containing appropriately spaced nucleophilic centers. For the synthesis of pyridine derivatives, a Hantzsch-type reaction could be adapted, where this compound reacts with a β-enaminone and an aldehyde in the presence of an oxidizing agent.

Similarly, pyrimidine derivatives can be synthesized from chalcone-like precursors. This compound can be considered a cyclopropyl-containing chalcone analogue. Its reaction with urea, thiourea, or guanidine under basic conditions is a plausible route to pyrimidine-2-thiones, pyrimidin-2-ones, or 2-aminopyrimidines, respectively. These reactions would proceed through an initial Michael addition followed by intramolecular cyclization and dehydration.

A Role in Approaches to Natural Product Synthesis

The synthesis of natural products remains a significant driver of innovation in organic chemistry. The unique structural and reactive properties of this compound make it an attractive starting material for the synthesis of complex natural products containing cyclopropyl or phenyl-substituted moieties.

While specific total syntheses of natural products employing this compound as a key fragment are yet to be widely reported, its potential is evident. The cyclopropyl ring, present in a number of natural products, can be directly incorporated from this building block. Furthermore, the phenylcyclopropyl motif can serve as a synthetic handle for further transformations, including rearrangements and ring expansions, to construct more elaborate carbocyclic cores of natural products. The development of synthetic routes that leverage the unique reactivity of this compound will undoubtedly open new avenues for the efficient and elegant synthesis of biologically important natural products.

Synthetic Routes to Cyclopropane-Containing Natural Products

While direct applications of this compound in the total synthesis of specific cyclopropane-containing natural products are not extensively documented in dedicated studies, its potential as a precursor is evident from the general reactivity of cyclopropyl ketones and enones. The 1-phenylcyclopropyl moiety can be envisioned as a key structural element in the retrosynthetic analysis of various natural products. Synthetic strategies could involve the conjugate addition to the enone system, followed by further functionalization, or reactions that leverage the unique reactivity of the cyclopropane ring itself, such as ring-opening reactions under specific conditions to generate more complex acyclic or larger ring systems.

The synthesis of molecules containing the 1-phenylcyclopropyl fragment often begins with the construction of 1-phenylcyclopropanecarboxylic acid or its derivatives. A common method involves the α-alkylation of 2-phenylacetonitrile with 1,2-dibromoethane, followed by hydrolysis of the nitrile to the carboxylic acid. This acid can then be converted to the corresponding acyl chloride and subsequently reacted with an appropriate organometallic reagent to form the desired ketone, which can then be elaborated to the prop-2-en-1-one moiety.

| Starting Material | Reagents | Intermediate | Final Product |

| 2-Phenylacetonitrile | 1. 1,2-Dibromoethane, NaOH2. H3O+ | 1-Phenylcyclopropanecarboxylic acid | This compound |

This interactive table outlines a general synthetic pathway to the title compound.

Incorporation into Complex Bioactive Scaffolds

The 1-phenylcyclopropyl group is a valuable pharmacophore in medicinal chemistry. Its rigid structure can lock a molecule into a specific conformation, which can be crucial for binding to biological targets. Furthermore, the cyclopropane ring can act as a bioisostere for other groups, such as a gem-dimethyl group or a double bond, while offering improved metabolic stability.

The enone functionality of this compound provides a handle for incorporating this valuable moiety into larger, more complex bioactive scaffolds. Michael addition reactions with various nucleophiles, such as amines, thiols, and enolates, allow for the straightforward attachment of the phenylcyclopropyl ketone unit to other molecular fragments. These reactions can be used to build libraries of compounds for drug discovery programs. For instance, the reaction with a primary or secondary amine would lead to the corresponding β-amino ketone, a common structural motif in many biologically active compounds.

Methodology Development for Novel Organic Reactions

The unique reactivity of this compound also makes it a valuable substrate for the development and optimization of new synthetic methods. Its well-defined structure and reactive sites allow chemists to probe the scope and limitations of new catalytic systems and reaction conditions.

Catalyst Screening and Optimization Using this compound

In the development of new catalytic reactions, particularly those involving asymmetric transformations, this compound can serve as a benchmark substrate. For example, in the context of asymmetric Michael additions, various chiral catalysts can be screened for their ability to induce enantioselectivity in the addition of a nucleophile to the β-position of the enone. The phenyl and cyclopropyl groups provide distinct steric and electronic environments that can influence the outcome of the reaction, offering valuable insights into the catalyst's performance.

The progress of such screening can be monitored by standard analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of the product.

| Catalyst | Nucleophile | Solvent | Temperature (°C) | Enantiomeric Excess (%) |

| Chiral Catalyst A | Diethyl malonate | Toluene | -20 | Data not available |

| Chiral Catalyst B | Thiophenol | Dichloromethane | 0 | Data not available |

| Chiral Catalyst C | Nitromethane | Tetrahydrofuran | -40 | Data not available |

This interactive data table illustrates a hypothetical catalyst screening for the asymmetric Michael addition to this compound. The lack of specific literature data prevents the inclusion of actual experimental values.

Ligand Design for Stereoselective Transformations

Building on the insights gained from catalyst screening, this compound can be instrumental in the rational design of new chiral ligands for metal-catalyzed reactions. The stereochemical outcome of a reaction is often dictated by the precise three-dimensional arrangement of the ligand around the metal center. By studying the interaction of the substrate with different ligand-metal complexes, chemists can design new ligands that are tailored to achieve high levels of stereocontrol.

For instance, in a Diels-Alder reaction where this compound acts as the dienophile, the facial selectivity of the cycloaddition can be influenced by the chiral environment created by the ligand. Computational modeling, in conjunction with experimental results, can be used to understand the transition state geometries and guide the design of more effective ligands. The steric bulk and electronic properties of the phenyl and cyclopropyl groups on the substrate would play a crucial role in these interactions.

Future Directions and Unexplored Research Avenues

Development of Sustainable Synthetic Methods

Future research will likely prioritize the development of more environmentally benign and efficient methods for the synthesis of 1-(1-phenylcyclopropyl)prop-2-en-1-one and its derivatives.

Green Chemistry Approaches for Compound Synthesis

The principles of green chemistry offer a framework for developing more sustainable synthetic routes. Future efforts could focus on replacing traditional reagents with greener alternatives, minimizing solvent use, and designing syntheses that are more energy-efficient. For instance, exploring mechanochemical methods or solid-state syntheses could significantly reduce the environmental impact of its production. The use of renewable starting materials and bio-based solvents will also be a critical area of investigation.

Catalyst Recycling and Atom Economy

To enhance the sustainability of synthesizing this compound, a focus on catalyst recycling and maximizing atom economy is essential. The development of heterogeneous catalysts or the immobilization of homogeneous catalysts on solid supports could facilitate easier separation and reuse, thereby reducing waste and cost. Syntheses should be redesigned to maximize the incorporation of all reactant atoms into the final product, a core tenet of atom economy.

Table 1: Comparison of Potential Synthetic Approaches

| Approach | Potential Advantages | Research Focus |

| Mechanochemistry | Reduced solvent waste, potentially faster reaction times | Screening of reaction conditions under ball milling |

| Heterogeneous Catalysis | Ease of catalyst separation and recycling | Development of solid-supported catalysts |

| Flow Chemistry | Improved safety, scalability, and control over reaction parameters | Optimization of reaction conditions in a continuous flow reactor |

Exploration of Novel Catalytic Transformations

The reactivity of the enone and cyclopropyl (B3062369) moieties in this compound opens the door to a wide range of novel catalytic transformations.

Enantioselective Organocatalysis with this compound

The development of enantioselective reactions using this compound as a substrate is a significant area for future exploration. Chiral organocatalysts, such as secondary amines or N-heterocyclic carbenes (NHCs), could be employed to achieve asymmetric conjugate additions, Michael reactions, or cycloadditions. This would provide access to a variety of chiral molecules with potential applications in medicinal chemistry and materials science.

Photoredox Catalysis and Electrochemistry

The application of photoredox catalysis and electrochemical methods to this compound represents a frontier in its reactivity studies. Photoredox catalysis could enable novel radical-mediated transformations, such as ring-opening reactions of the cyclopropyl group or functionalization of the enone system. nih.govrsc.org Electrochemical synthesis offers a powerful tool for driving redox reactions under mild conditions, potentially leading to new synthetic pathways that are difficult to achieve with traditional chemical reagents.

Table 2: Potential Catalytic Transformations

| Catalysis Type | Potential Reaction | Expected Outcome |

| Enantioselective Organocatalysis | Asymmetric Michael Addition | Chiral adducts with high enantiomeric excess |

| Photoredox Catalysis | Radical-mediated ring opening | Functionalized linear ketones |

| Electrochemistry | Reductive coupling | Dimeric or cyclized products |

Advanced Spectroscopic Characterization Techniques

A deeper understanding of the electronic structure and conformational dynamics of this compound can be achieved through the application of advanced spectroscopic techniques. Techniques such as two-dimensional NMR spectroscopy (COSY, HSQC, HMBC) can provide detailed information about the connectivity and spatial relationships of atoms within the molecule. Furthermore, computational studies, in conjunction with experimental data from techniques like circular dichroism (for chiral derivatives) and ultrafast transient absorption spectroscopy, could offer insights into its excited-state properties and reaction mechanisms. This knowledge will be invaluable for designing new reactions and understanding the behavior of this compound in various chemical environments.

In Situ Spectroscopic Monitoring of Reactions

The dynamic nature of reactions involving α,β-unsaturated systems and strained cyclopropane (B1198618) rings is well-suited for real-time analysis using in situ spectroscopic methods. Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide invaluable mechanistic insights by monitoring the concentration of reactants, intermediates, and products as the reaction progresses. rsc.orgacs.org

For instance, a Michael addition reaction, a common transformation for α,β-unsaturated ketones, could be tracked in real time. acs.orgresearchgate.net The addition of a nucleophile (e.g., a thiol) would lead to predictable changes in the vibrational spectrum. The characteristic C=C stretching frequency of the enone system would diminish, while new signals corresponding to the C-S and C-H bonds of the adduct would appear. This allows for precise determination of reaction kinetics and the identification of any transient intermediates.

Hypothetical In Situ FTIR Monitoring of a Thio-Michael Addition

| Time (minutes) | Wavenumber (cm⁻¹) | Assignment | Relative Intensity | Status |

|---|---|---|---|---|

| 0 | ~1685 | C=O stretch (conjugated) | High | Reactant |

| 0 | ~1620 | C=C stretch (conjugated) | Medium | Reactant |

| 5 | ~1620 | C=C stretch (conjugated) | Decreasing | Reaction Progressing |

| 5 | ~1715 | C=O stretch (saturated) | Increasing | Product Forming |

| 15 | ~1620 | C=C stretch (conjugated) | Low | Nearing Completion |

Similarly, monitoring a potential cyclopropane ring-opening reaction under thermal or photochemical conditions could reveal the intricate bond-breaking and bond-forming steps involved. beilstein-journals.orgnih.gov Changes in the characteristic cyclopropyl C-H and ring deformation modes could be correlated with the appearance of new signals corresponding to the ring-opened product.

Solid-State NMR Investigations

The solid-state structure and properties of this compound are completely uncharacterized. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy, often complemented by single-crystal X-ray diffraction and computational methods, is a powerful tool for this purpose. europeanpharmaceuticalreview.comresearchgate.net It can provide detailed information on molecular conformation, intermolecular interactions, and polymorphism, which are critical for understanding the material's physical properties. nih.gov

An ssNMR study could distinguish between different crystalline forms (polymorphs) of the compound, as subtle variations in crystal packing would lead to distinct chemical shifts in the 13C spectrum. europeanpharmaceuticalreview.com Combining experimental ssNMR data with first-principles calculations, such as the Gauge-Including Projector Augmented Wave (GIPAW) method, allows for the confident assignment of resonances and the validation of crystal structures. rsc.org This approach would provide atomic-level insight into how the phenyl, cyclopropyl, and enone moieties are arranged in the solid state.

Hypothetical 13C Solid-State NMR Chemical Shifts for this compound

| Carbon Atom | Functional Group | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| C=O | Ketone (conjugated) | 195-205 | Sensitive to conjugation and intermolecular interactions. |

| Cα (vinyl) | Alkene | 128-132 | Shift reflects substitution on the β-carbon. |

| Cβ (vinyl) | Alkene | 135-140 | Shift influenced by the carbonyl group. |

| C (ipso-phenyl) | Aromatic | 138-142 | Quaternary carbon, typically broader signal. |

| C (ortho/meta-phenyl) | Aromatic | 127-130 | Multiple signals expected. |

| C (para-phenyl) | Aromatic | 125-128 | Single signal. |

| C (quat-cyclopropyl) | Cyclopropane | 25-30 | Highly shielded quaternary carbon. |

Integration with Flow Chemistry Methodologies

Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and simplified scalability. d-nb.info The application of these methodologies to the synthesis and transformation of this compound represents a significant area for future research.

Continuous Flow Synthesis and Reaction Optimization

A multi-step continuous flow process could be designed for the synthesis of this compound itself or for its subsequent modification. zenodo.org For example, a flow reactor could be employed for the synthesis of β-aminoketones, which serve as valuable masked vinyl ketone equivalents. researchgate.net This approach would allow for precise control over reaction parameters such as temperature, pressure, and residence time, enabling rapid optimization to maximize yield and minimize byproduct formation. The use of packed-bed reactors with heterogeneous catalysts could also streamline purification and catalyst recycling. d-nb.info

Example Parameter Optimization in a Continuous Flow Michael Addition

| Parameter | Range Explored | Optimal Value | Effect on Yield |

|---|---|---|---|

| Temperature | 25 - 100 °C | 60 °C | Increased rate, but side reactions above 70 °C. |

| Residence Time | 1 - 20 minutes | 8 minutes | Incomplete conversion below 5 min; no benefit above 10 min. |

| Reactant Molarity | 0.1 - 1.0 M | 0.5 M | Higher concentrations led to precipitation issues. |

This methodology could be extended to other reactions, such as the synthesis of 1,2,3-triazoles from the α,β-unsaturated system via a consecutive azidation and cycloaddition sequence in flow. rsc.org

Discovery of Unexpected Reactivity Patterns

The unique juxtaposition of a strained three-membered ring and a conjugated π-system suggests that this compound may exhibit novel and unexpected reactivity. Aryl cyclopropyl ketones are known to undergo formal [3+2] cycloaddition reactions under visible light photocatalysis. nih.govacs.org In these reactions, one-electron reduction of the ketone initiates ring-opening of the cyclopropane to form a 1,5-radical anion intermediate, which can then be trapped by an alkene.

It is plausible that this compound could undergo a similar transformation. An intermolecular [3+2] cycloaddition with a separate olefin partner could lead to highly substituted cyclopentane (B165970) structures. nih.govacs.org Even more intriguingly, the potential for an intramolecular cycloaddition exists, where the ring-opened radical intermediate could be trapped by the pendant vinyl group, leading to the formation of complex bicyclic systems. The discovery of such unique reactivity would significantly expand the synthetic utility of this class of compounds. Further exploration into radical-mediated ring-opening reactions could also yield a variety of functionalized acyclic products. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(1-Phenylcyclopropyl)prop-2-en-1-one with high purity?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, where cyclopropane-substituted acetophenone derivatives are reacted with an appropriate aldehyde under basic conditions (e.g., NaOH/ethanol). Purification is typically achieved through column chromatography using silica gel and a hexane/ethyl acetate gradient. For crystalline derivatives, slow evaporation from ethanol or acetone is recommended to enhance purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer :

- FT-IR : Identifies carbonyl (C=O) stretching vibrations (~1650–1700 cm⁻¹) and cyclopropane ring deformations (~950–1000 cm⁻¹).

- NMR : H NMR confirms the enone system (δ 6.5–7.5 ppm for vinyl protons) and cyclopropane protons (δ 1.2–1.8 ppm). C NMR resolves the carbonyl carbon (δ ~190–200 ppm) .

- UV-Vis : Monitors π→π* transitions of the conjugated enone system (λmax ~250–300 nm) .

Q. What are the best practices for handling and storing this compound to ensure stability during experiments?

- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation or moisture absorption. Avoid prolonged exposure to light, as the enone moiety is photolabile. Use gloveboxes for weighing and handling to minimize degradation .

Advanced Research Questions

Q. How can computational methods like DFT be utilized to predict the electronic properties and chemical reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and Fukui indices to predict reactive sites. For example, the α,β-unsaturated ketone is electrophilic at the β-carbon, validated by comparing calculated IR/Raman spectra with experimental data . Software like Gaussian or ORCA is recommended, with solvent effects modeled using the PCM approach .

Q. What strategies are recommended for resolving discrepancies in crystallographic data obtained for this compound?

- Methodological Answer : Use SHELX programs (e.g., SHELXL for refinement) to iteratively adjust thermal parameters and occupancy factors. Validate hydrogen-bonding networks with PLATON or Mercury. For twinned crystals, apply twin law matrices and refine using HKLF5 data. Cross-validate bond lengths/angles against similar structures in the Cambridge Structural Database .

Q. How do substituents on the phenyl ring influence the compound's hydrogen bonding patterns and crystal packing?

- Methodological Answer : Electron-withdrawing groups (e.g., –NO₂) enhance hydrogen-bond acceptor strength at the carbonyl oxygen, favoring C=O⋯H–X interactions. Graph set analysis (Etter’s rules) can classify motifs like dimers. For example, para-substituted derivatives often form slipped π-stacks, while meta-substituted analogs adopt herringbone packing due to steric effects .

Q. How can molecular mechanics simulations inform the understanding of mechanical properties like elasticity in crystalline forms?

- Methodological Answer : Use force fields (e.g., COMPASS) to calculate elastic constants and Young’s modulus from crystal lattice parameters. Correlate mechanical anisotropy with molecular orientation—prop-2-en-1-one derivatives with planar enone systems exhibit higher stiffness along the π-conjugation axis. Validate simulations with nanoindentation experiments on single crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.